1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHANE-1,2-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a benzodioxole moiety, a piperazine ring, and an indole core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHANE-1,2-DIONE typically involves multiple steps, including the formation of the benzodioxole and indole intermediates, followed by their coupling through a piperazine linker. One common synthetic route involves the following steps:
Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of Indole Intermediate: The indole core is often prepared via Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.
Coupling Reaction: The benzodioxole and indole intermediates are then linked through a piperazine ring using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHANE-1,2-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHANE-1,2-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes, including enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHANE-1,2-DIONE can be compared with similar compounds, such as:
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(1H-INDOL-3-YL)ETHANE-1,2-DIONE: This compound lacks the dimethyl substitution on the indole ring, which may affect its reactivity and biological activity.
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHANE-1-ONE: The presence of a ketone group instead of a dione may influence the compound’s chemical properties and interactions with biological targets.
Properties
Molecular Formula |
C24H25N3O4 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C24H25N3O4/c1-16-22(18-5-3-4-6-19(18)25(16)2)23(28)24(29)27-11-9-26(10-12-27)14-17-7-8-20-21(13-17)31-15-30-20/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
SXKDXAPGYSVENV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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